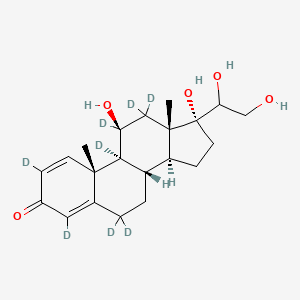
20-Hydroxy Prednisolone-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Hydroxy Prednisolone-d8 is a deuterated derivative of 20-Hydroxy Prednisolone, a synthetic corticosteroid. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of corticosteroids. The deuterium atoms in this compound make it a valuable tool for tracing and quantifying the compound in biological systems using mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 20-Hydroxy Prednisolone-d8 involves the microbial transformation of prednisolone. Streptomyces roseochromogenes TS79 is used to hydroxylate prednisolone to produce 20-Hydroxy Prednisolone . The reaction parameters are optimized to achieve maximum conversion, with 7.5 mg/ml prednisolone dissolved in dimethyl sulfoxide (DMSO) and added to a 24-hour pre-culture fermentation containing 0.05% magnesium sulfate (MgSO4). The incubation is carried out for 24 hours, resulting in a 95.1% conversion rate .
Industrial Production Methods
Industrial production of this compound follows similar microbial transformation processes. The use of optimized fermentation conditions ensures high yield and purity of the compound, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
20-Hydroxy Prednisolone-d8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 20th position can be oxidized to form ketones.
Reduction: The carbonyl groups in the steroid nucleus can be reduced to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, which are valuable intermediates in the synthesis of other corticosteroids .
Wissenschaftliche Forschungsanwendungen
20-Hydroxy Prednisolone-d8 is widely used in scientific research for:
Pharmacokinetics and Metabolism Studies: The deuterium atoms allow for precise tracing and quantification in biological systems using mass spectrometry.
Drug Development: It serves as a reference compound in the development of new corticosteroid drugs.
Biological Research: Used to study the effects of corticosteroids on various biological pathways and processes.
Industrial Applications: Employed in the synthesis of other corticosteroid derivatives for pharmaceutical use.
Wirkmechanismus
20-Hydroxy Prednisolone-d8 exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation . The compound’s anti-inflammatory and immunosuppressive effects are mediated through these molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A synthetic corticosteroid with similar anti-inflammatory properties.
Methylprednisolone: Another corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Deflazacort: A methyloxazoline derivative of prednisolone with a less concerning side effect profile.
Uniqueness
20-Hydroxy Prednisolone-d8 is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracing in pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C21H30O5 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17?,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,16D,18D |
InChI-Schlüssel |
LCOVYWIXMAJCDS-LDOCUAHGSA-N |
Isomerische SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(CO)O)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C |
Kanonische SMILES |
CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
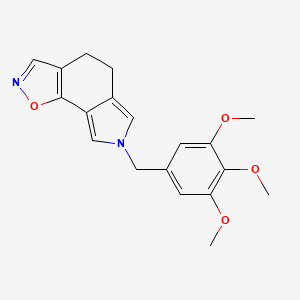
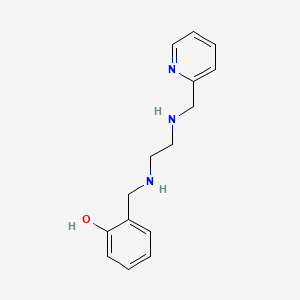
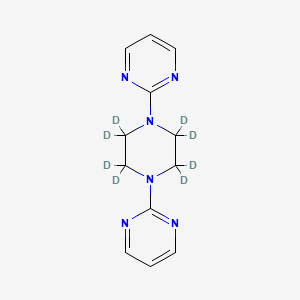


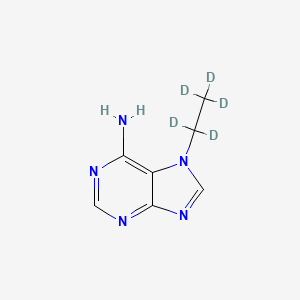

![methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate](/img/structure/B12412915.png)
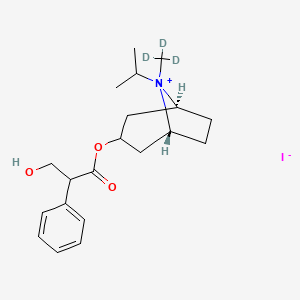

![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)
